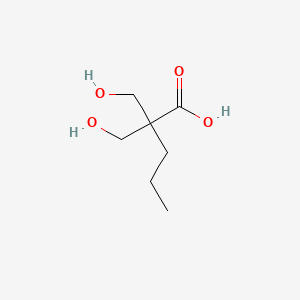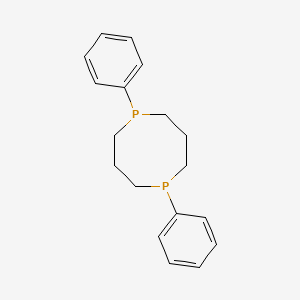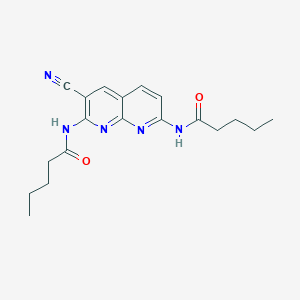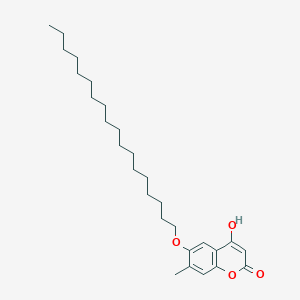
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, methyl iodide, and octadecanol.
Alkylation: The hydroxyl group at the 7-position of 4-hydroxycoumarin is alkylated using methyl iodide in the presence of a base like potassium carbonate.
Etherification: The hydroxyl group at the 6-position is then etherified with octadecanol under acidic conditions to form the octadecyloxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.
Substitution: The methyl and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the methyl or octadecyloxy groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as surfactants or lubricants.
作用機序
The mechanism of action of 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, or microbial growth.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various benzopyran derivatives.
7-Methylcoumarin: A compound with similar structural features but lacking the octadecyloxy group.
6-Octadecyloxycoumarin: A compound with the octadecyloxy group but lacking the hydroxyl and methyl groups.
Uniqueness
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one is unique due to the presence of both the octadecyloxy group and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
191854-31-6 |
|---|---|
分子式 |
C28H44O4 |
分子量 |
444.6 g/mol |
IUPAC名 |
4-hydroxy-7-methyl-6-octadecoxychromen-2-one |
InChI |
InChI=1S/C28H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31-26-21-24-25(29)22-28(30)32-27(24)20-23(26)2/h20-22,29H,3-19H2,1-2H3 |
InChIキー |
SLCOLDLUYDHZTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1C)OC(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)


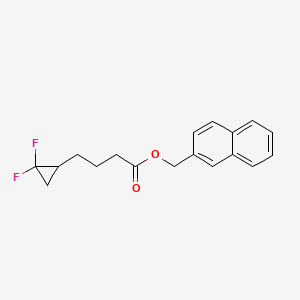
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
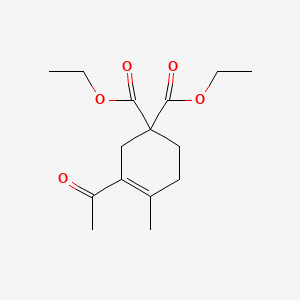
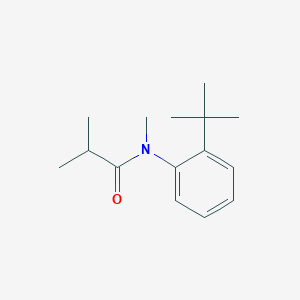
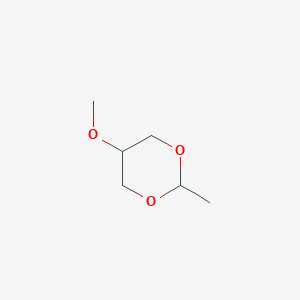
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
